2,4-Dichloro-3,5,6-trimethylpyridine
Overview
Description
2,4-Dichloro-3,5,6-trimethylpyridine: is a chemical compound with the molecular formula C8H9Cl2N and a molecular weight of 190.07 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms and three methyl groups attached to the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3,5,6-trimethylpyridine typically involves the chlorination of 3,5,6-trimethylpyridine. One common method includes the reaction of 3,5,6-trimethylpyridine with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, at elevated temperatures . The reaction proceeds as follows:
C8H11N+2Cl2→C8H9Cl2N+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced reactors and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3,5,6-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution: Formation of 2,4-diamino-3,5,6-trimethylpyridine or 2,4-dithiopyridine derivatives.
Oxidation: Formation of this compound-1-carboxylic acid.
Reduction: Formation of 2-chloro-3,5,6-trimethylpyridine.
Scientific Research Applications
2,4-Dichloro-3,5,6-trimethylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3,5,6-trimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and methyl groups influences its binding affinity and reactivity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylpyridine: Lacks chlorine atoms, making it less reactive in substitution reactions.
3,5-Dichloro-2,4,6-trimethylpyridine: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
2,4-Dichloro-3,5,6-trimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-3,5,6-trimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-4-6(3)11-8(10)5(2)7(4)9/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOUXTVKTVUSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=C1Cl)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381288 | |
Record name | 2,4-dichloro-3,5,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109371-17-7 | |
Record name | 2,4-dichloro-3,5,6-trimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-dichloro-3,5,6-trimethylpyridine in the synthesis of 4-methoxy-2,3,5-trimethylpyridine?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of 4-methoxy-2,3,5-trimethylpyridine []. It is produced by reacting 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone with phosphoryl chloride. This intermediate can be selectively hydrogenated to replace one chlorine atom with hydrogen, yielding 4-chloro-2-3-5-trimethylpyridine. Subsequently, the remaining chlorine atom is substituted with a methoxide ion to obtain the final desired product, 4-methoxy-2,3,5-trimethylpyridine.
Q2: Why is the selective hydrogenolysis of this compound important for this synthesis?
A2: Selective hydrogenolysis, carried out in an acidic solution, allows for the controlled replacement of only one chlorine atom in this compound []. This control is vital because it enables the subsequent introduction of the methoxy group at the specific 4-position of the pyridine ring, ultimately leading to the target compound.
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